molecular formula C13H10N2O B2416352 4-(1H-indazol-1-yl)phenol CAS No. 942427-41-0

4-(1H-indazol-1-yl)phenol

Cat. No. B2416352
CAS RN: 942427-41-0
M. Wt: 210.236
InChI Key: RDPHYKAOPBRCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1H-indazol-1-yl)phenol” is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond . It has a molecular weight of 210.24 .


Synthesis Analysis

Imidazole, the core structure of “this compound”, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H . This indicates the presence of 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Antimicrobial Properties

  • A series of phenols derivatives, including compounds related to 4-(1H-indazol-1-yl)phenol, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Shaikh et al., 2014).

Estrogen Receptor Ligand Applications

  • Substituted 4-(indazol-3-yl)phenols, structurally similar to this compound, have been identified as pathway-selective ligands for the estrogen receptor, showing potential in the treatment of rheumatoid arthritis without typical estrogen-associated proliferative effects (Steffan et al., 2004).

Fluorescent Probe Synthesis

  • Derivatives of this compound have been used in the synthesis of fluorescent probes, demonstrating selective fluorescence quenching effects with certain metal ions, indicating potential use as chemical sensors (Hou Xuan, 2012).

Electroactive Polymer Synthesis

  • This compound derivatives have been utilized in synthesizing electroactive polymers, indicating potential applications in electronic materials and devices (Kaya & Aydın, 2012).

Enantioselective Synthesis

  • These compounds have been used in enantioselective synthesis processes, demonstrating their utility in creating chiral compounds with potential pharmaceutical applications (Ge et al., 2010).

Corrosion Inhibition

  • Imidazole derivatives, including those structurally related to this compound, have shown effectiveness in inhibiting corrosion of carbon steel in acidic mediums, indicating potential applications in materials science and engineering (Costa et al., 2021).

C-H Functionalization

  • These compounds have been involved in C-H functionalization studies, contributing to the development of diverse heterocycles and expanding their potential in synthetic chemistry (Vidyacharan et al., 2016).

Antiplatelet Activity

  • Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives, related to this compound, have shown potential as non-peptide antagonists with antiplatelet activity, indicating possible therapeutic uses (Chen et al., 2008).

Synthesis of Photosensitive Polymers

  • Novel photosensitive polymers synthesized using derivatives of this compound have shown potential in protecting mild steel from acid corrosion, highlighting their use in materials protection (Baskar et al., 2013).

Breast Cancer Treatment

  • Sulfamoylated derivatives of this compound have been developed as steroid sulfatase inhibitors for breast cancer treatment, demonstrating their potential in oncology (Biernacki et al., 2022).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-indazol-1-ylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-12-7-5-11(6-8-12)15-13-4-2-1-3-10(13)9-14-15/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPHYKAOPBRCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(4-Methoxyphenyl)-1H-indazole (30 mg, 0.134 mmol) was dissolved in dichloromethane (0.4 mL) and cooled to 40° C. Boron tribromide (0.4 mL, 1 M solution in dichloromethane, 0.4 mmol) was added, and the reaction was warmed to rt and stirred for 5 hours. Saturated sodium bicarbonate solution was added, and the mixture was extracted with dichloromethane. The extracts were dried over MgSO4 and concentrated to give the desired product. LC-MS (C13H10N2O calculated 210) m/z 211 (M+H).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.